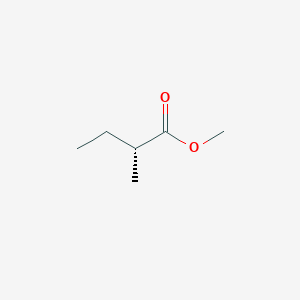
Methyl (R)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor, which makes it a common ingredient in fragrances and flavorings. The compound’s structure consists of a methyl group attached to the ester functional group, which is further connected to a 2-methylbutanoate moiety. This compound is often used in the synthesis of various chemicals and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ®-2-methylbutanoate can be synthesized through the esterification of ®-2-methylbutanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl ®-2-methylbutanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ®-2-methylbutanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: ®-2-methylbutanoic acid and methanol.
Reduction: ®-2-methylbutanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl ®-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolism of certain organisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of methyl ®-2-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may be metabolized by esterases, leading to the release of ®-2-methylbutanoic acid and methanol. The acid can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Methyl ®-2-methylbutanoate can be compared with other esters such as ethyl acetate, methyl acetate, and butyl acetate. While these compounds share similar functional groups, methyl ®-2-methylbutanoate is unique due to its specific structure and stereochemistry, which can influence its reactivity and applications.
List of Similar Compounds
- Ethyl acetate
- Methyl acetate
- Butyl acetate
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
methyl (2R)-2-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
OCWLYWIFNDCWRZ-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)OC |
Canonical SMILES |
CCC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



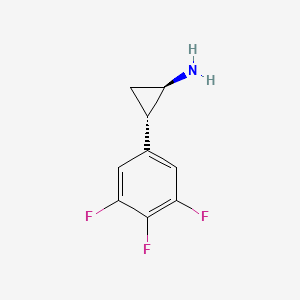

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)
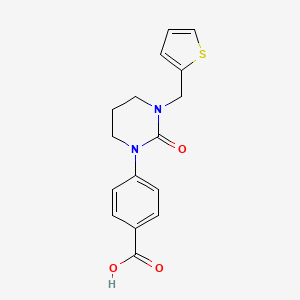

![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
![3-[(Benzylsulfanyl)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363758.png)
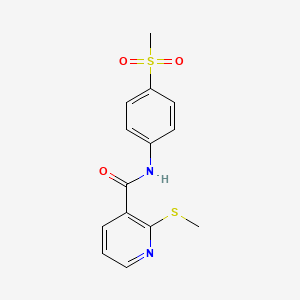

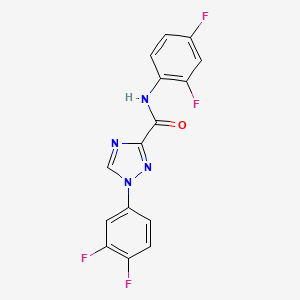
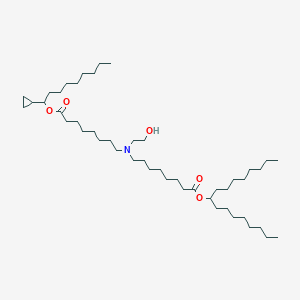

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
